molecular formula C104H177N29O37S B595635 Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH CAS No. 198342-22-2

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH

Cat. No.: B595635
CAS No.: 198342-22-2
M. Wt: 2457.786
InChI Key: HOZYMRSKHVFARG-NMUBCORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is a synthetic peptide that combines biotin with a sequence of amino acids. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The peptide sequence attached to biotin can be used for various biochemical applications, including affinity purification, labeling, and detection in research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using TFA (trifluoroacetic acid).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.

    Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfides.

Scientific Research Applications

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH has numerous applications in scientific research:

    Affinity Purification: The biotin moiety allows for the purification of biotinylated proteins or nucleic acids using streptavidin or avidin-coated beads.

    Labeling and Detection: Biotinylated peptides can be used to label proteins, nucleic acids, or cells for detection in various assays, including ELISA and Western blotting.

    Protein-Protein Interactions: Studying interactions between biotinylated peptides and target proteins.

    Drug Delivery: Biotinylated peptides can be used to target drugs to specific cells or tissues by exploiting the biotin-avidin interaction.

Mechanism of Action

The mechanism by which Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH exerts its effects is primarily through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range. This strong binding is utilized in various biochemical assays and purification techniques.

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Peptides: Other peptides conjugated with biotin, such as Biotinyl-lys-lys-lys-lys-lys-OH.

    Streptavidin-Binding Peptides: Peptides designed to bind streptavidin without biotin, such as Strep-tag II.

Uniqueness

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is unique due to its specific amino acid sequence, which can confer unique binding properties, stability, and functionality in various applications. The presence of multiple lysine residues can enhance its binding capacity and versatility in conjugation reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H177N29O37S/c1-48(2)39-63(124-99(164)69(46-135)128-92(157)59(26-18-22-38-108)118-93(158)61(31-34-77(143)144)115-74(139)28-14-13-27-71-83-70(47-171-71)129-104(170)133-83)87(152)111-44-75(140)116-60(30-33-76(141)142)90(155)114-54(11)85(150)122-66(42-78(145)146)94(159)119-56(23-15-19-35-105)88(153)113-53(10)86(151)123-67(43-79(147)148)97(162)131-81(51(7)8)101(166)126-65(41-73(110)138)96(161)130-80(50(5)6)100(165)125-64(40-49(3)4)95(160)132-82(55(12)136)102(167)120-57(24-16-20-36-106)89(154)112-52(9)84(149)117-58(25-17-21-37-107)91(156)127-68(45-134)98(163)121-62(103(168)169)29-32-72(109)137/h48-71,80-83,134-136H,13-47,105-108H2,1-12H3,(H2,109,137)(H2,110,138)(H,111,152)(H,112,154)(H,113,153)(H,114,155)(H,115,139)(H,116,140)(H,117,149)(H,118,158)(H,119,159)(H,120,167)(H,121,163)(H,122,150)(H,123,151)(H,124,164)(H,125,165)(H,126,166)(H,127,156)(H,128,157)(H,130,161)(H,131,162)(H,132,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,168,169)(H2,129,133,170)/t52-,53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZYMRSKHVFARG-NMUBCORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H177N29O37S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.